4-(6-Azaspiro[3.4]octan-6-yl)benzoic acid
Description
Evolution and Significance of Spirocyclic Systems in Drug Discovery
Spirocyclic systems, which consist of two or more rings connected by a single common atom, have been recognized for their potential in drug discovery for over half a century. nih.gov Their unique structural attributes offer distinct advantages over more conventional acyclic or fused-ring systems.
A key driver in the growing interest in spirocycles is the increasing emphasis on three-dimensionality in drug design. The fraction of sp3 hybridized carbons (Fsp3) is a commonly used metric to quantify the three-dimensional character of a molecule. preprints.org Higher Fsp3 values are often associated with improved clinical success rates, potentially due to better target engagement and more favorable physicochemical properties. preprints.org Spirocycles inherently possess a high degree of sp3 character, contributing to a more complex and three-dimensional molecular shape. researchgate.net
Furthermore, the rigid nature of spirocyclic scaffolds imposes significant conformational restriction on a molecule. fluorochem.co.uknih.gov This rigidity can be highly advantageous in drug design as it reduces the entropic penalty upon binding to a biological target. By pre-organizing the molecule in a conformation that is favorable for binding, the potency and selectivity of a compound can be significantly enhanced. fluorochem.co.ukedgccjournal.org This constrained conformation limits the number of accessible low-energy states, thereby increasing the probability of the molecule adopting its bioactive conformation. nih.gov
The introduction of spirocyclic motifs can have a profound impact on a range of molecular properties that are critical for the development of successful research compounds. These properties include:
| Molecular Property | Impact of Spirocyclic Scaffolds |
| Solubility | Generally, the increased sp3 character of spirocycles can lead to improved aqueous solubility compared to their flat aromatic counterparts. nih.gov |
| Lipophilicity (LogP) | The incorporation of azaspirocycles has been shown to decrease lipophilicity, a desirable trait for improving pharmacokinetic profiles. researchgate.net |
| Metabolic Stability | The rigid and often sterically hindered nature of spirocycles can shield metabolically labile sites from enzymatic degradation, thereby enhancing metabolic stability. researchgate.net |
| Basicity | The introduction of nitrogen atoms within the spirocyclic framework, as in azaspirocycles, can modulate the basicity of the molecule, which is a key parameter influencing its absorption, distribution, and target interaction. researchgate.net |
| Novelty and Intellectual Property | The unique and often complex structures of spirocycles provide access to novel chemical space, offering opportunities for securing intellectual property. nih.gov |
Overview of the Azaspiro[3.4]octane Motif in Chemical Biology
The azaspiro[3.4]octane motif, which consists of a four-membered azetidine (B1206935) ring and a five-membered cyclopentane (B165970) ring sharing a common carbon atom, is an emerging privileged scaffold in medicinal chemistry. Its compact and rigid structure, combined with the presence of a nitrogen atom, makes it an attractive building block for the synthesis of diverse compound libraries. The 2,6-diazaspiro[3.4]octane core, a related structure, has been identified in compounds with a wide range of biological activities, including inhibitors of hepatitis B capsid protein, menin-MLL1 interaction for cancer treatment, and modulators of MAP and PI3K signaling.
Research Context of 4-(6-Azaspiro[3.4]octan-6-yl)benzoic Acid as a Lead Compound
The compound this compound and its derivatives have served as important lead compounds in drug discovery programs. A notable example is in the development of antagonists for the somatostatin (B550006) receptor subtype 5 (SSTR5), a promising target for the treatment of type 2 diabetes mellitus. In a research campaign, the introduction of a 4-benzoic acid moiety to a lead series resulted in a significant enhancement of potency. Although a specific derivative, and not the parent compound itself, was highlighted in this study, it underscores the importance of the 4-(azaspiro[3.4]octan-6-yl)benzoic acid chemical class as a foundational structure for optimization. The benzoic acid group provides a crucial interaction point, while the azaspiro[3.4]octane core offers a rigid and three-dimensional scaffold that can be further modified to fine-tune the compound's properties and achieve desired biological activity.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
4-(6-azaspiro[3.4]octan-6-yl)benzoic acid |
InChI |
InChI=1S/C14H17NO2/c16-13(17)11-2-4-12(5-3-11)15-9-8-14(10-15)6-1-7-14/h2-5H,1,6-10H2,(H,16,17) |
InChI Key |
GWQMDBSYIWFZBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCN(C2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Elucidation of Biological Activity and Molecular Mechanisms of 4 6 Azaspiro 3.4 Octan 6 Yl Benzoic Acid
Exploration of Other Receptor and Enzyme InteractionsBeyond the specified targets, there is no information available in the public domain regarding interactions of 4-(6-Azaspiro[3.4]octan-6-yl)benzoic acid with other receptors or enzymes.
An extensive review of publicly available scientific literature and patent databases did not yield specific research findings for the compound This compound corresponding to the detailed outline provided.
The search for biological activity and preclinical data related to this specific molecule in the areas of Muscarinic Acetylcholine Receptor Agonism, Menin-MLL inhibition, KIF18A modulation, neuroinflammation, neuroprotection, and anticancer or antimicrobial prospects did not return direct results.
While research exists for structurally related compounds—such as those containing different azaspiro scaffolds (e.g., azaspiro[2.5]octane) or other benzoic acid derivatives—in the context of the biological targets mentioned, no data could be found that specifically names or details the activity of this compound.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information strictly pertaining to This compound as per the provided outline and instructions.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Systematic Structural Modifications of the 4-(6-Azaspiro[3.4]octan-6-yl)benzoic Acid Framework
Systematic modification of this framework is a key strategy for exploring and optimizing the therapeutic potential of compounds derived from it. The spirocyclic core, which consists of a fused azetidine (B1206935) and cyclopentane (B165970) ring, offers a unique and conformationally constrained platform. Research into related diazaspiro[3.4]octane cores has shown their utility in identifying potent leads for various biological targets, including antitubercular agents. mdpi.com Modifications typically focus on the peripheral components, such as the benzoic acid moiety, to modulate the molecule's properties.
The substitution pattern on the benzoic acid ring of the core structure critically influences the biological activity, potency, and selectivity of its derivatives. By introducing various functional groups, medicinal chemists can fine-tune the molecule's electronic, steric, and hydrophobic properties to enhance target engagement and improve pharmacokinetic profiles. For instance, adding electron-withdrawing groups versus electron-donating groups to the aromatic ring can alter the pKa of the carboxylic acid and influence binding interactions such as hydrogen bonds or π-π stacking.
To illustrate these principles, the following interactive table presents hypothetical data on how different substituents on the benzoic acid ring could affect biological potency, represented by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.
| Substituent (R) on Benzoic Acid Ring | Rationale for Modification | Hypothetical IC50 (nM) |
|---|---|---|
| -H (unsubstituted) | Baseline compound | 150 |
| -Cl (meta-position) | Increases lipophilicity; potential for halogen bonding | 75 |
| -OCH3 (para-position) | Electron-donating; can act as a hydrogen bond acceptor | 110 |
| -CF3 (meta-position) | Strong electron-withdrawing group; increases metabolic stability | 50 |
| -NH2 (para-position) | Introduces a basic center; potential for hydrogen bonding | 200 |
Bioisosterism is a fundamental strategy in medicinal chemistry where an atom or a group of atoms is replaced by another with similar physical or chemical properties to enhance a desired biological or physicochemical property without making significant changes to the chemical scaffold. researchgate.net This principle can be applied to the this compound framework to optimize its drug-like properties. cambridgemedchemconsulting.com
For example, the carboxylic acid group on the benzoic acid ring is often replaced with bioisosteres like a tetrazole or a hydroxamic acid. openaccessjournals.com These replacements can maintain the necessary acidic proton for target binding while improving metabolic stability, cell permeability, or oral bioavailability. openaccessjournals.com Within the spirocyclic core itself, the cyclopentane ring could theoretically be replaced with other rings, such as a cyclohexane (B81311) or a tetrahydrofuran (B95107), to alter the geometry and vector of the substituents.
Conformational Analysis and Stereochemical Influences on Molecular Recognition
The spirocyclic nature of the 6-azaspiro[3.4]octane core imparts significant conformational rigidity. Unlike flexible alkyl chains, this system locks the relative orientation of the azetidine and cyclopentane rings, reducing the number of possible low-energy conformations. This pre-organization can decrease the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
Stereochemistry plays a critical role in the molecular recognition of compounds containing rigid linkers. Studies on similar rigid linkers, such as those containing a cyclohexyl group, have demonstrated that a single stereochemical inversion (e.g., from a trans- to a cis-conformation) can significantly impact binary and ternary complex formation, and ultimately, cellular degradation activity. dundee.ac.uk This highlights how subtle changes in the three-dimensional arrangement of a molecule can profoundly affect its biological function. dundee.ac.uk
Design Principles for Proteolysis Targeting Chimera (PROTAC) Development Utilizing Azaspirocycle Linkers
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. precisepeg.com A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them. The linker is not merely a spacer but plays a crucial role in the PROTAC's efficacy. nih.gov Azaspirocycles, such as the 4-(6-azaspiro[3.4]octan-6-yl) moiety, are increasingly used as rigid linkers in PROTAC design. precisepeg.com
The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is essential for efficient protein degradation. nih.gov The rigidity of the linker is a critical factor influencing this process.
Key impacts of using a rigid azaspirocycle linker include:
Pre-organization: Rigid linkers like the azaspiro[3.4]octane system can pre-organize the two ligands into a conformation that is favorable for ternary complex formation, reducing the conformational flexibility that needs to be overcome for binding. precisepeg.commusechem.com
Enhanced Stability: By reducing the rotational freedom of the molecule, rigid linkers can contribute to the formation of more stable and geometrically-constrained ternary complexes. precisepeg.comnih.gov This increased stability can lead to more efficient ubiquitination and degradation of the target protein. nih.gov
Improved Selectivity: The defined three-dimensional geometry of a spirocyclic linker can enhance selectivity by favoring the formation of a ternary complex with the intended target protein over off-target proteins. precisepeg.com
The inclusion of an azaspiro[3.4]octane moiety can:
Improve Physicochemical Properties: Replacing a long, flexible, and often greasy aliphatic linker with a more compact spirocyclic unit can improve properties like solubility and metabolic stability. musechem.comnih.gov
Fine-Tune Vector and Length: The spirocyclic structure provides a well-defined exit vector, allowing for precise control over the orientation and distance between the two ends of the PROTAC molecule. This is crucial for achieving the optimal geometry required for a productive ternary complex. arxiv.org
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. beilstein-journals.orgcrimsonpublishers.com This method simulates the binding process, allowing researchers to forecast the affinity and interaction patterns between a ligand like 4-(6-Azaspiro[3.4]octan-6-yl)benzoic acid and a protein's active site. nih.govresearchgate.net The primary goals are to identify plausible binding modes and to estimate the strength of the interaction, often expressed as a binding energy score. researchgate.net
The predictive power of molecular docking hinges on a detailed analysis of the intermolecular forces that stabilize the ligand-target complex. For this compound, its distinct chemical structure allows for a variety of interactions. The carboxylic acid group is a potent hydrogen bond donor and acceptor. researchgate.net The aromatic benzene ring can participate in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding site, as well as hydrophobic interactions. The non-polar azaspiro[3.4]octane group contributes significantly to hydrophobic and van der Waals interactions.
A hypothetical characterization of the binding site for this compound would involve identifying key amino acid residues that can form these specific interactions. The analysis would map out the precise geometry and distances of these contacts to understand the stability of the binding pose.
Table 1: Potential Intermolecular Interactions of this compound
| Molecular Moiety | Interaction Type | Potential Interacting Amino Acid Residues |
| Carboxylic Acid (-COOH) | Hydrogen Bonding | Serine, Threonine, Aspartate, Glutamate, Histidine, Lysine, Arginine |
| Benzoic Acid Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine, Alanine |
| Azaspiro[3.4]octane | Hydrophobic Interactions, van der Waals Forces | Leucine, Isoleucine, Valine, Alanine, Proline, Methionine |
The reliability of docking simulations is paramount. Validation is typically performed by redocking a co-crystallized ligand into its known protein structure. A successful docking protocol is one that can reproduce the experimental binding mode with a low root-mean-square deviation (RMSD). nih.gov
Scoring functions are mathematical models used to approximate the binding free energy of the protein-ligand complex. researchgate.netsciforum.net They evaluate and rank the poses generated by the docking algorithm. beilstein-journals.orgsciforum.net There are several classes of scoring functions, each with its own strengths and limitations. crimsonpublishers.com The choice of scoring function is critical as it directly influences the prediction of binding affinity and the ranking of potential drug candidates. sciforum.netnih.gov
Table 2: Comparison of Common Scoring Function Types in Molecular Docking
| Scoring Function Type | Basis of Calculation | Advantages | Disadvantages | Example Programs |
| Force-Field Based | Uses classical mechanics principles, summing van der Waals and electrostatic interaction terms. crimsonpublishers.com | Computationally efficient; good for modeling physical forces. | Often neglects solvation effects and entropy. | DOCK, GOLD |
| Empirical | Derived from experimental binding data through regression analysis; includes terms for hydrogen bonds, ionic interactions, etc. | Fast and effective at reproducing known binding affinities. | Less generalizable to systems outside the training set. | GlideScore, ChemScore nih.gov |
| Knowledge-Based | Based on statistical potentials derived from databases of known protein-ligand structures. crimsonpublishers.com | Good at capturing complex, non-classical interactions. | Performance is dependent on the quality and diversity of the structural database. | PMF-Score, DrugScore |
Quantum Chemical Calculations and Energy Minimization Techniques
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure and energy of a molecule. steeronresearch.commdpi.com These methods are used to refine molecular geometries and calculate a wide range of properties that are not accessible through classical molecular mechanics methods like docking. researchgate.netnih.gov
Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. nih.gov For this compound, this would involve determining the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. researchgate.net
The molecule possesses conformational flexibility, primarily around the single bond connecting the azaspirocycle to the benzoic acid ring. Conformational analysis explores the different spatial arrangements (conformers) of the molecule and their relative energies. researchgate.netresearchgate.net Understanding the low-energy conformational landscape is crucial, as the biologically active conformation that binds to a target protein must be energetically accessible. researchgate.net
Quantum chemical calculations are instrumental in determining key molecular descriptors and electronic properties that influence a molecule's pharmacokinetic and pharmacodynamic behavior. researchgate.net These descriptors can be used to predict properties like solubility, permeability, and metabolic stability.
Key electronic properties include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are related to the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for understanding where a molecule is likely to engage in electrostatic or hydrogen bonding interactions.
Table 3: Key Molecular Descriptors for Drug Discovery
| Descriptor | Definition | Significance in Drug Discovery |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Influences size, diffusion, and bioavailability. |
| LogP | The logarithm of the partition coefficient between octanol and water. | A measure of lipophilicity, affecting absorption and membrane permeability. |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. | Predicts cell permeability and blood-brain barrier penetration. |
| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (O, N). | Influences solubility and binding affinity. |
| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (O, N) with lone pairs. | Influences solubility and binding affinity. |
Advanced Computational Techniques in Drug Discovery Research
The data generated from docking and quantum chemical calculations for this compound can be integrated into more advanced computational workflows. nih.gov
Virtual Screening: This technique uses molecular docking to rapidly screen large libraries of compounds against a specific protein target. mdpi.com If this compound shows promise, derivatives could be virtually screened to identify analogues with potentially improved affinity or properties.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with their biological activities. mdpi.com By calculating molecular descriptors for a series of analogues of this compound, a QSAR model could be built to predict the activity of new, unsynthesized compounds.
ADMET Prediction: Computational models, often powered by machine learning, can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. steeronresearch.com Early in silico prediction of these properties for this compound helps to identify potential liabilities and de-risk its development as a drug candidate. steeronresearch.com
Artificial Intelligence and Machine Learning (AI/ML): AI and ML are increasingly used to analyze vast chemical datasets, predict compound activities, optimize molecular structures, and even suggest novel drug targets. steeronresearch.com These technologies can accelerate the entire drug discovery pipeline by identifying complex patterns that are not apparent through traditional analysis. steeronresearch.com
Principal Component Analysis (PCA) for Ligand Data Interpretation
Principal Component Analysis (PCA) is a statistical technique used to simplify complex datasets by reducing the number of variables while retaining the most significant information. nih.gov In the context of ligand-based drug design, PCA can be applied to a series of analogues of this compound to interpret the relationships between their structural features and biological activities. nih.govmdpi.com This method is particularly useful when dealing with a large number of molecular descriptors, which can include steric, electronic, and hydrophobic properties. nih.gov
By transforming the original set of correlated descriptors into a smaller set of uncorrelated variables known as principal components (PCs), researchers can visualize the major trends within the data. researchgate.net For instance, the first principal component (PC1) might capture the variance related to molecular size and lipophilicity, while the second principal component (PC2) could represent shape and electronic properties. Plotting the compounds in the chemical space defined by these principal components can reveal clustering of active versus inactive molecules, thereby identifying the key physicochemical properties that govern their biological effects. nih.gov
Illustrative PCA Data for a Series of this compound Analogues
| Compound ID | Molecular Weight | LogP | Topological Polar Surface Area (TPSA) | Biological Activity (IC50, µM) |
| Analog 1 | 245.3 | 2.1 | 49.3 | 1.2 |
| Analog 2 | 259.3 | 2.5 | 49.3 | 0.8 |
| Analog 3 | 273.4 | 2.9 | 49.3 | 0.5 |
| Analog 4 | 258.3 | 2.2 | 58.5 | 2.5 |
| Analog 5 | 272.4 | 2.6 | 58.5 | 1.9 |
This table presents hypothetical data that could be used as input for a PCA. The analysis would aim to find correlations between the molecular descriptors (Molecular Weight, LogP, TPSA) and the biological activity.
Interpretation of Hypothetical PCA Results
| Principal Component | Variance Explained (%) | Key Contributing Descriptors |
| PC1 | 55 | LogP, Molecular Weight |
| PC2 | 25 | Topological Polar Surface Area |
| PC3 | 10 | Molecular Shape Indices |
This illustrative table summarizes the output of a hypothetical PCA, indicating which molecular properties are the most influential in differentiating the analyzed compounds.
In Silico Modeling for Mechanistic Elucidation and Prediction
In silico modeling encompasses a range of computational techniques that can be used to predict how this compound might interact with a biological target and to elucidate its potential mechanism of action. nih.govnih.govnih.gov These methods are broadly categorized into structure-based and ligand-based approaches. biotech-asia.org
Structure-Based Approaches: If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking simulations can be performed. nih.govnih.gov Docking predicts the preferred binding orientation and affinity of this compound to the target's active site. nih.gov This can provide insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding. Molecular dynamics (MD) simulations can then be employed to study the stability of the ligand-protein complex over time and to understand the dynamic nature of these interactions. nih.gov
Ligand-Based Approaches: When the structure of the target is unknown, ligand-based methods can be utilized. mdpi.comingentaconnect.com These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov Techniques such as pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features in this compound that are responsible for its biological activity. ingentaconnect.com This pharmacophore model can then be used to virtually screen large compound libraries to identify other potential drug candidates with diverse chemical scaffolds. ingentaconnect.com
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural properties of a series of related compounds with their biological activities. nih.gov These models can then be used to predict the activity of novel, untested analogues of this compound.
Hypothetical Docking Results for this compound
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase X | -8.5 | Lys72, Asp184 | Hydrogen Bond, Ionic Bond |
| Protease Y | -7.2 | Gly143, Trp172 | Hydrophobic Interaction |
| GPCR Z | -9.1 | Asn110, Tyr285 | Hydrogen Bond, Pi-Pi Stacking |
This table provides a hypothetical summary of molecular docking results, illustrating the kind of predictive information that can be obtained regarding the compound's potential biological targets and binding modes.
Analytical Methodologies for Compound Characterization and Purity Assessment
Chromatographic Techniques for Purification and Qualitative/Quantitative Analysis
Chromatographic methods are essential for separating 4-(6-Azaspiro[3.4]octan-6-yl)benzoic acid from starting materials, byproducts, and other impurities, as well as for quantifying its presence in various samples.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. A typical setup for this compound would involve reverse-phase chromatography, which separates molecules based on their hydrophobicity.
A common stationary phase for this analysis is a C18-silica column, which provides a non-polar surface. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the target compound while separating it from more polar and less polar impurities.
Detection is typically achieved using a UV-Vis detector, as the benzoic acid moiety of the molecule contains a chromophore that absorbs UV light, generally around 254 nm. The retention time of the compound under specific conditions is a key qualitative parameter, while the area under the peak in the chromatogram is proportional to its concentration, allowing for quantitative analysis.
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Typical Value |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and increased sensitivity. For this compound, a UPLC method would offer a more rapid and efficient approach for purity assessment and quantitative analysis, particularly in high-throughput screening environments.
The conditions for UPLC analysis would be similar to HPLC but adapted for the smaller column dimensions and higher pressures. The faster separation times are advantageous for monitoring reaction progress or for the rapid analysis of multiple samples.
Chiral HPLC for Stereoisomer Separation
Chiral HPLC is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. However, this compound is an achiral molecule. It possesses a plane of symmetry that runs through the benzoic acid ring and the nitrogen of the azaspirooctane moiety. Consequently, it does not have enantiomers, and therefore, chiral HPLC is not an applicable technique for the separation of stereoisomers of this specific compound.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR would be employed for the characterization of this compound.
In a typical ¹H NMR spectrum, the protons on the aromatic ring would appear as distinct doublets in the downfield region (around 7-8 ppm) due to the electron-withdrawing effect of the carboxylic acid group and the electron-donating effect of the nitrogen atom. The protons of the azaspirooctane ring system would exhibit more complex splitting patterns in the upfield region of the spectrum.
In the ¹³C NMR spectrum, the carbon of the carboxylic acid group would be observed at the most downfield position (around 170 ppm). The aromatic carbons would appear in the 110-150 ppm region, and the aliphatic carbons of the spirocyclic system would be found in the upfield region.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (ortho to COOH) | ~7.9 | Doublet |
| Aromatic (ortho to N) | ~6.8 | Doublet |
| Azaspirooctane (adjacent to N) | ~3.5 | Triplet |
| Azaspirooctane (other) | 1.8-2.5 | Multiplets |
| Carboxylic Acid | >10 | Singlet (broad) |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid | ~170 |
| Aromatic (C-N) | ~150 |
| Aromatic (C-COOH) | ~125 |
| Aromatic (CH) | 115-130 |
| Azaspirooctane (C-N) | ~50 |
| Azaspirooctane (other) | 20-40 |
Mass Spectrometry (MS, LC-MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₄H₁₇NO₂, the expected monoisotopic mass would be approximately 231.1259 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this mass with high accuracy, thus verifying the elemental composition.
When coupled with liquid chromatography (LC-MS), this technique allows for the separation of the compound from a mixture followed by its immediate mass analysis. This is particularly useful for identifying impurities and degradation products.
The fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for this molecule would likely involve the loss of the carboxylic acid group or cleavage within the azaspirooctane ring system.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (expected) | Description |
|---|---|---|
| [M+H]⁺ | 232.1332 | Molecular ion (positive ion mode) |
| [M-H]⁻ | 230.1189 | Molecular ion (negative ion mode) |
| [M-COOH]⁺ | 186.1277 | Fragment from loss of carboxylic acid group |
Future Research Trajectories and Academic Perspectives
Expanding the Chemical Space of 4-(6-Azaspiro[3.4]octan-6-yl)benzoic Acid Derivatives for Therapeutic Innovation
The exploration and expansion of the chemical space surrounding the this compound scaffold are crucial for the development of novel therapeutics. The inherent modularity of this compound, with its reactive benzoic acid moiety and the spirocyclic amine, provides fertile ground for extensive derivatization. Future efforts will likely focus on creating diverse libraries of analogs to probe a wide range of biological targets. researchgate.netlookchem.com
Strategies for expansion may include:
Amide Coupling: The carboxylic acid group is a versatile handle for creating a vast array of amide derivatives, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
Esterification: Formation of ester analogs can modulate the compound's physicochemical properties, such as lipophilicity and cell permeability, which are critical for pharmacokinetic optimization.
Modifications of the Azaspiro[3.4]octane Core: While more synthetically challenging, alterations to the spirocyclic core itself could lead to significant gains in potency and selectivity. This could involve the introduction of substituents on the cyclopentyl or azetidine (B1206935) rings.
Bioisosteric Replacement: Replacing the benzoic acid moiety with other acidic functional groups or different ring systems can lead to compounds with improved properties.
The synthesis of novel thia- and oxa-azaspiro[3.4]octanes has demonstrated the feasibility of creating diverse and structurally complex modules for drug discovery. lookchem.com This highlights the potential for generating a rich collection of derivatives from the this compound template.
In-depth Mechanistic Studies at the Molecular and Cellular Levels to Refine Target Engagement
A critical future direction is the elucidation of the precise molecular mechanisms through which derivatives of this compound exert their biological effects. Understanding how these compounds interact with their biological targets at a molecular and cellular level is paramount for refining their target engagement and optimizing their therapeutic efficacy.
Future mechanistic studies should encompass:
Target Identification and Validation: For novel derivatives showing promising phenotypic activity, identifying the specific protein target is a key step. Techniques such as chemical proteomics and genetic screens will be invaluable.
Biophysical and Structural Biology Studies: Characterizing the binding kinetics and thermodynamics of the compound-target interaction through methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) will provide deep insights. Co-crystallization of derivatives with their target proteins will offer atomic-level details of the binding mode, guiding further rational design.
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that a compound binds to its intended target within the complex environment of a living cell. researchgate.net This is crucial for bridging the gap between in vitro biochemical assays and in vivo efficacy.
For instance, starting from N-benzyl azetidine hits, the introduction of a 4-benzoic acid group was found to significantly enhance antagonistic activity against the somatostatin (B550006) receptor subtype 5 (SSTR5). nih.gov However, this also led to off-target effects, such as hERG inhibitory activity, underscoring the need for detailed mechanistic studies to achieve a balance of potency and safety. nih.gov
Exploration of Novel Biological Targets for the Azaspiro[3.4]octane Scaffold Beyond Current Understandings
The azaspiro[3.4]octane scaffold has already shown promise against a variety of biological targets, suggesting its potential as a privileged structure in drug discovery. mdpi.com A forward-looking research trajectory involves systematically screening derivatives of this compound against a broad range of novel biological targets to uncover new therapeutic applications.
The versatility of the broader diazaspiro[3.4]octane core has been demonstrated in the identification of compounds with diverse biological activities, as shown in the table below.
| Compound Class | Biological Activity | Therapeutic Area |
| Diazaspiro[3.4]octane series | Multi-stage activity against Plasmodium falciparum | Antimalarial nih.govmmv.orgmalariaworld.orgebi.ac.ukresearchgate.net |
| Nitrofuran derivatives of 2,6-diazaspiro[3.4]octane | Potent antitubercular activity | Infectious Disease mdpi.com |
| 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives | SSTR5 antagonists | Type 2 Diabetes nih.gov |
| 2-Azaspiro[3.4]octane derivatives | M4 receptor agonists | Neurological Disorders wipo.int |
This table presents data on the broader class of azaspiro[3.4]octane derivatives to illustrate the potential of the scaffold.
Future screening campaigns should leverage high-throughput screening (HTS) technologies to test libraries of this compound derivatives against panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other target classes implicated in various diseases. The unique three-dimensional nature of the spirocyclic scaffold may enable the targeting of protein-protein interactions, which have traditionally been challenging to address with small molecules.
Integration of Artificial Intelligence and Machine Learning in the Rational Design and Optimization of Compounds
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the rational design and optimization of compounds based on the this compound scaffold. nih.govresearchgate.netnih.gov These computational approaches can significantly accelerate the drug discovery process by predicting the properties of virtual compounds and prioritizing the synthesis of the most promising candidates.
Applications of AI and ML in this context include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive models that correlate the structural features of derivatives with their biological activity. nih.gov These models can then be used to design new compounds with enhanced potency.
De Novo Drug Design: Generative AI models can design novel molecules from scratch that are predicted to be active against a specific target and possess desirable pharmacokinetic properties.
ADMET Prediction: AI tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of virtual compounds, helping to identify and mitigate potential liabilities early in the discovery process.
By combining computational predictions with experimental validation, researchers can navigate the vast chemical space of this compound derivatives more efficiently, reducing the time and cost associated with identifying clinical candidates. nih.gov
Fostering Interdisciplinary Collaborative Research Models in Chemical Biology and Medicinal Chemistry
Maximizing the therapeutic potential of the this compound scaffold will require a departure from traditional, siloed research approaches. Fostering interdisciplinary collaborative models that bring together experts in synthetic organic chemistry, medicinal chemistry, computational chemistry, chemical biology, pharmacology, and clinical research is essential.
Such collaborative efforts will facilitate:
Seamless Integration of Discovery Stages: A collaborative environment allows for rapid feedback loops between compound synthesis, biological testing, and computational modeling, enabling a more dynamic and efficient optimization process.
Access to Diverse Expertise and Technologies: Interdisciplinary teams can leverage a wider range of cutting-edge technologies and experimental techniques, from novel synthetic methodologies to sophisticated biological assays.
Translation from Bench to Bedside: Close collaboration between basic scientists and clinicians is crucial for ensuring that research efforts are aligned with unmet medical needs and for facilitating the translation of promising compounds into clinical development.
The journey of a molecule like this compound from a chemical entity to a potential therapeutic is a complex one that benefits immensely from the synergistic interactions of a diverse team of researchers.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(6-Azaspiro[3.4]octan-6-yl)benzoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling spirocyclic precursors (e.g., azaspiro[3.4]octane derivatives) with benzoic acid derivatives. Key factors include solvent choice (e.g., toluene or dichloromethane for reflux conditions), temperature control, and reaction time. For example, refluxing in toluene with a coupling agent like EDC/HOBt can yield the product, but incomplete purification may lead to by-products affecting purity . Variations in stoichiometry or catalyst loading (e.g., palladium catalysts for cross-coupling) may alter yields by 10–20% .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ and spirocyclic N-H stretches).
- UV-Vis Spectroscopy : Detects π→π* transitions in the aromatic benzoic acid moiety (e.g., absorbance at 260–280 nm) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., spirocyclic protons at δ 1.5–2.5 ppm and aromatic protons at δ 7.0–8.0 ppm).
- Elemental Analysis : Validates molecular formula (C₁₄H₁₅NO₂) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the spirocyclic amine or decarboxylation. Avoid exposure to moisture or strong acids/bases, which can degrade the carboxylic acid group. Safety protocols include using PPE (gloves, goggles) and working in a fume hood due to potential respiratory irritation .
Advanced Research Questions
Q. How does the spirocyclic structure influence reactivity in medicinal chemistry applications?
- Methodological Answer : The spirocyclic framework introduces steric hindrance, reducing off-target interactions in drug design. For example, the rigid structure may enhance selectivity for enzymes like kinases or GPCRs. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities by analyzing spatial compatibility with target pockets . Modifications to the spirocycle (e.g., substituting the azaspiro nitrogen) can alter solubility and bioavailability .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity, as impurities (e.g., unreacted precursors) may skew bioassay results.
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation times) to minimize variability.
- Meta-Analysis : Cross-reference data with structural analogs (e.g., 4-(2-Azaspiro[3.3]hept-2-yl)benzoic acid) to identify trends in structure-activity relationships .
Q. What challenges arise in optimizing reaction pathways for derivatives, and how can computational methods assist?
- Methodological Answer :
- By-Product Formation : Side reactions (e.g., over-alkylation) during spirocycle functionalization require careful monitoring via TLC or LC-MS.
- Computational Tools : DFT calculations (Gaussian 16) predict transition-state energies to optimize reaction conditions. For example, solvent effects on SN2 pathways can be modeled to select ideal polar aprotic solvents (e.g., DMF vs. THF) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
